1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide
Description
This compound belongs to the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide class, characterized by a sulfonamide isothiazolone core. Its structure features a 2-butynyl linker connecting the benzisothiazolone moiety to a piperazine ring substituted with a 2-pyrimidinyl group. This design integrates rigidity (via the alkyne linker) and receptor-targeting flexibility (via the piperazinyl-pyrimidine moiety).
Properties
CAS No. |
135704-99-3 |
|---|---|
Molecular Formula |
C19H19N5O3S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)but-2-ynyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C19H19N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,10-15H2 |
InChI Key |
XQWSQXXFMOMDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide
The benzisothiazol-3(2H)-one core is synthesized via cyclization of 2-chlorobenzoic acid derivatives. Sulfurization and subsequent oxidation yield the sulfone:
-
Cyclization : Reaction of 2-chlorobenzamide with sodium sulfide (Na₂S·9H₂O) in dimethylformamide (DMF) at 120°C for 6 hours forms 1,2-benzisothiazol-3(2H)-one.
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 12 hours introduces the sulfone group, yielding 1,1-dioxide.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Na₂S·9H₂O, DMF, 120°C | 78% |
| 2 | H₂O₂, CH₃COOH, 60°C | 92% |
Synthesis of 4-(2-Pyrimidinyl)piperazine
Piperazine reacts with 2-chloropyrimidine under nucleophilic aromatic substitution conditions:
-
Coupling : 2-Chloropyrimidine (1.2 equiv) and piperazine (1.0 equiv) in toluene with potassium carbonate (K₂CO₃) at 80°C for 24 hours.
-
Purification : Recrystallization from ethanol yields 4-(2-pyrimidinyl)piperazine (87% purity).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Time | 24 hours |
| Yield | 82% |
Preparation of 4-(4-(2-Pyrimidinyl)piperazin-1-yl)-2-butyn-1-ol
The alkyne spacer is introduced via Sonogashira coupling:
-
Alkyne Formation : Propargyl bromide (1.5 equiv) reacts with 4-(2-pyrimidinyl)piperazine in the presence of cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 25°C for 8 hours.
-
Oxidation : The terminal alkyne is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, followed by reduction with sodium borohydride (NaBH₄) to yield the alcohol.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Propargyl Br, Cs₂CO₃, THF | 76% |
| 2 | Jones reagent, NaBH₄ | 68% |
Final Coupling and Sulfonation
Alkylation of 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide
The alcohol intermediate is converted to a mesylate for nucleophilic displacement:
-
Mesylation : 4-(4-(2-Pyrimidinyl)piperazin-1-yl)-2-butyn-1-ol reacts with methanesulfonyl chloride (MsCl, 1.2 equiv) and triethylamine (TEA) in dichloromethane (DCM) at 0°C for 2 hours.
-
Alkylation : The mesylate intermediate displaces the nitrogen in 1,2-benzisothiazol-3(2H)-one 1,1-dioxide using potassium tert-butoxide (t-BuOK) in DMF at 50°C for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 50°C |
| Time | 6 hours |
| Yield | 65% |
Optimization and Industrial-Scale Considerations
Solvent and Base Selection
Industrial routes prioritize cost-effectiveness and safety:
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh₃)₄) in Sonogashira steps increase alkyne coupling efficiency (yield improvement: 76% → 85%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Core Benzisothiazol Formation
The benzisothiazol-3(2H)-one core is synthesized via cyclization of 2-mercaptobenzoic acid derivatives. A key method involves:
Reagents :
-
Diphenyl phosphoryl azide (DPPA) for intramolecular cyclization
-
Chlorine gas for disulfide bond cleavage in precursor compounds
Mechanism :
Thiolactamization occurs through nucleophilic attack of the sulfur atom on the carbonyl carbon, facilitated by DPPA (Source).
Domino Heck-Aza-Michael Reactions
For generating functionalized derivatives, a three-component reaction is employed:
Steps :
-
Heck coupling : Palladium-catalyzed coupling of aryl halides with alkenes.
-
Aza-Michael addition : Attack of amines on α,β-unsaturated carbonyl intermediates.
Example :
| Component | Role | Outcome |
|---|---|---|
| Benzisothiazol core | Electrophilic scaffold | Functionalized acetic acid side chains |
| Vinyl halide | Coupling partner | Extends π-conjugation |
| Amine nucleophile | Michael donor | Introduces N-containing groups |
This method rapidly constructs libraries of bioactive analogs (Source ).
Reactivity of the 1,1-Dioxide Group
The sulfone group enhances electrophilicity, enabling:
-
Nucleophilic substitutions at the sulfur atom.
-
Hydrolysis : Under acidic/basic conditions, yielding sulfonic acid derivatives .
pH-Dependent Behavior :
| Condition | Reactivity | Product |
|---|---|---|
| Acidic | Protonation of piperazine nitrogen | Salt formation (e.g., HCl adduct) |
| Alkaline | Deprotonation of sulfone oxygen | Enhanced solubility in polar solvents |
Biological Interactions (Non-Synthetic)
While not a direct chemical reaction, the compound interacts with biological targets via:
-
Hydrogen bonding : Pyrimidine and piperazine groups bind to enzyme active sites.
-
π-Stacking : Benzisothiazol ring interacts with aromatic residues in proteins .
Stability and Degradation
Thermal Degradation :
Scientific Research Applications
Pharmaceutical Applications
- Antipsychotic Activity : The compound is structurally related to Ziprasidone, an atypical antipsychotic medication. Research indicates that it exhibits significant activity against schizophrenia and other mental disorders due to its ability to modulate neurotransmitter systems .
-
Antimicrobial Properties : The compound has shown effectiveness as a broad-spectrum antimicrobial agent. Its mechanism involves disrupting microbial cell membranes, making it useful in formulations aimed at controlling bacterial growth.
- Data Table : Efficacy of 1,2-Benzisothiazol-3(2H)-one against various pathogens:
Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 32 μg/mL Staphylococcus aureus 16 μg/mL Candida albicans 64 μg/mL - Platelet Aggregation Inhibition : The compound has been identified as a potential platelet aggregation inhibitor, which could be beneficial in treating cardiovascular diseases .
Agricultural Applications
- Herbicidal Activity : Research has demonstrated that derivatives of this compound can act as herbicides, effectively controlling unwanted plant species while being safe for crops like wheat .
Material Science Applications
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide involves interactions with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition: of specific enzymes involved in disease pathways.
Binding: to receptors to modulate cellular signaling pathways.
Interference: with DNA or RNA synthesis in microbial or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues are piperazinyl-substituted benzisothiazolones with variations in linker length, substituents, or core modifications. Below is a comparative analysis based on pharmacological, structural, and physicochemical properties:
Table 1: Structural and Pharmacological Comparisons
Key Findings
5-HT1A Receptor Affinity :
- The target compound and its analogues (e.g., Compound 37) exhibit high 5-HT1A affinity (Ki = 4–10 nM), driven by the pyrimidinyl-piperazine group. The 2-pyrimidinyl substituent enhances binding through hydrogen-bond interactions with the receptor .
- Replacement of pyrimidinyl with a trifluoromethylphenyl group (Compound 38) improves Ki to 4 nM, likely due to increased lipophilicity and electron-withdrawing effects .
Linker Flexibility vs. For example, Compound 37’s hexahydro-cyclobut core reduces conformational freedom, enhancing binding kinetics .
Biological Activity: The target compound’s anxiolytic profile is comparable to buspirone (AB50 = 39 mg/kg vs. 32 mg/kg for buspirone) but lacks activity against apomorphine-induced stereotypy, suggesting CNS selectivity .
Thermal and Polymorphic Behavior: Analogues with similar cores (e.g., ’s benzothiazines) display multiple endothermic DSC peaks, indicating tautomerism (O-keto/O-enol transitions). This may influence solubility and formulation stability .
Table 2: Physicochemical Properties
Biological Activity
1,2-Benzisothiazol-3(2H)-one, particularly in its derivative form as 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide, has gained attention for its diverse biological activities. This compound exhibits potential therapeutic applications ranging from antimicrobial to antiviral activities. This article provides a comprehensive overview of its biological activity based on various studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H15N3O2S
- Molecular Weight : 287.35 g/mol
- CAS Number : 2634-33-5
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzisothiazolones against various viruses. For instance, N-substituted derivatives of 1,2-benzisothiazol-3(2H)-one have shown significant inhibitory effects on the Dengue virus NS2B/NS3 protease. The most effective compounds exhibited IC50 values in the low micromolar range, indicating their potential as antiviral agents against dengue infections .
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| 2-(2-chlorophenyl)benzothiazol-3(2H)-one | 5.6 | Dengue Virus NS2B/NS3 Protease |
| 2-(2,6-dichlorophenyl)benzothiazol-3(2H)-one | 4.8 | Dengue Virus NS2B/NS3 Protease |
Antimicrobial Activity
The compound has been investigated for its antifungal properties as well. Amino acid-derived benzisothiazolinones were identified as potential small-molecule antifungal inhibitors. Compounds such as DFD-VI-15 and BD-I-186 demonstrated promising minimum inhibitory concentration (MIC) values against a panel of fungal pathogens .
| Compound Name | MIC (μg/mL) | Pathogen |
|---|---|---|
| DFD-VI-15 | 12 | Candida albicans |
| BD-I-186 | 15 | Aspergillus fumigatus |
The mechanism by which these compounds exert their biological effects often involves inhibition of critical enzymatic pathways. For example, the inhibition of the macrophage migration inhibitory factor (MIF) has been noted with certain benzisothiazolone derivatives. This inhibition can modulate inflammatory responses and may contribute to their therapeutic efficacy in inflammatory diseases .
Case Studies
Case Study 1: Antiviral Efficacy Against Dengue Virus
Case Study 2: Antifungal Activity Assessment
In another study focusing on antifungal activity, researchers screened several benzisothiazolone derivatives against common fungal pathogens. The results indicated that some derivatives not only inhibited fungal growth but also showed no structural similarity to existing antifungal drugs, suggesting a novel mode of action .
Q & A
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare inhibition kinetics (e.g., IC₅₀ values) against viral proteases (e.g., DENV2 NS2B/NS3) between derivatives with varying substituents. The pyrimidinyl-piperazinyl group enhances binding affinity to protease active sites due to hydrogen bonding with catalytic residues (e.g., His51 in DENV protease) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the substituent and target enzymes. Validate with mutagenesis studies (e.g., substituting key residues like Ser135 or Gly151) .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Q. Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the pyrimidinyl-piperazinyl group using ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.8–8.2 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z: calculated for C₁₉H₂₀N₄O₃S₂: 432.1; observed: 433.1 [M+H]⁺) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the lattice) .
Advanced: How can researchers resolve contradictions in reported antifungal vs. antiviral activities of benzisothiazol-3(2H)-one derivatives?
Q. Methodological Answer :
- Bioactivity Profiling : Test the compound in standardized assays (e.g., MIC for antifungal activity against Candida albicans; plaque reduction for DENV inhibition).
- Mechanistic Studies : Use transcriptomics to identify differentially expressed genes in fungal vs. viral models. For example, co-cultivation with Trichoderma asperellum upregulates antifungal pathways, while DENV protease inhibition is target-specific .
- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency thresholds for each activity .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical goggles due to acute toxicity (Oral LD₅₀: 300 mg/kg in rats) and skin sensitization risks .
- Ventilation : Work in fume hoods to avoid inhalation of particulate matter (PM₂.₅ levels <10 µg/m³).
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to prevent environmental release .
Advanced: What in silico strategies optimize the compound’s pharmacokinetic properties for CNS penetration?
Q. Methodological Answer :
- QSAR Modeling : Train models on logP, polar surface area (PSA), and blood-brain barrier (BBB) permeability data from analogs.
- Metabolism Prediction : Use Cytochrome P450 isoform screens (e.g., CYP3A4/2D6) to identify metabolic hotspots (e.g., oxidation of the butynyl chain) .
- MD Simulations : Simulate BBB traversal using CHARMM force fields; prioritize derivatives with PSA <90 Ų and logP 1–3 .
Basic: How does the 1,1-dioxide moiety enhance the compound’s stability and reactivity?
Q. Methodological Answer :
- Electron-Withdrawing Effect : The sulfone group increases electrophilicity at the C3 position, facilitating nucleophilic attacks (e.g., by protease catalytic serine residues) .
- Thermal Stability : TGA analysis shows decomposition temperatures >200°C, attributed to resonance stabilization of the sulfone group .
Advanced: What experimental designs validate synergistic effects in co-culture systems (e.g., with Bacillus amyloliquefaciens)?
Q. Methodological Answer :
- Metabolomics : Use LC-MS to quantify 1,2-benzisothiazol-3(2H)-one production in monoculture vs. co-culture supernatants .
- Gene Knockout : Silence B. amyloliquefaciens genes (e.g., srfA for surfactin production) to assess cross-talk in antifungal pathways .
- Microscopy : Image hyphal damage in Fusarium oxysporum using SEM after co-culture exposure .
Data Contradiction Analysis Example :
Issue : reports antiviral activity (DENV2 IC₅₀: 2.1 µM), while highlights antifungal effects (F. oxysporum MIC: 8 µg/mL).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
